PROTAC MDM2 Degrader-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

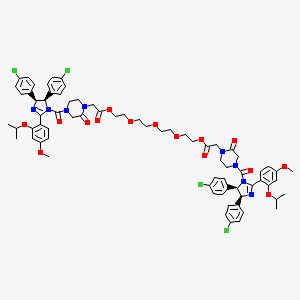

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H78Cl4N8O15/c1-45(2)98-59-39-55(91-5)23-25-57(59)69-77-65(47-7-15-51(73)16-8-47)67(49-11-19-53(75)20-12-49)83(69)71(89)81-29-27-79(61(85)41-81)43-63(87)96-37-35-94-33-31-93-32-34-95-36-38-97-64(88)44-80-28-30-82(42-62(80)86)72(90)84-68(50-13-21-54(76)22-14-50)66(48-9-17-52(74)18-10-48)78-70(84)58-26-24-56(92-6)40-60(58)99-46(3)4/h7-26,39-40,45-46,65-68H,27-38,41-44H2,1-6H3/t65-,66-,67+,68+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKJSNYFPFODX-PINBWVOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)OCCOCCOCCOCCOC(=O)CN4CCN(CC4=O)C(=O)N5[C@@H]([C@@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H78Cl4N8O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of MDM2 Homo-PROTAC Degraders

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the mechanism of action for MDM2-targeting homo-PROTACs (Proteolysis Targeting Chimeras), exemplified by molecules like PROTAC MDM2 Degrader-3. It details the underlying biology of the MDM2-p53 axis, the specific mechanism of induced self-degradation, relevant experimental protocols for characterization, and key data parameters for evaluation.

Introduction: The MDM2-p53 Axis and Targeted Protein Degradation

The tumor suppressor protein p53 is a critical transcription factor that responds to cellular stress by initiating processes like cell-cycle arrest, apoptosis, and DNA repair to prevent malignant transformation.[1][2] In many cancers retaining wild-type p53, its function is abrogated by overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2).[1] MDM2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent degradation by the 26S proteasome.[3][4][5] This interaction forms an autoregulatory feedback loop, as p53 transcriptionally activates MDM2 expression.[3][4]

Targeting the MDM2-p53 interaction has been a long-standing goal in cancer therapy.[1][6] While small-molecule inhibitors can disrupt this binding, their efficacy can be limited by the feedback loop, which leads to the accumulation of MDM2.[7] Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potent therapeutic strategy.[8][9] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[8][10][11]

A specific class of these molecules, known as "homo-PROTACs," are designed to induce the self-degradation of an E3 ligase.[7] this compound is a homo-PROTAC that targets MDM2, inducing its dimerization and subsequent auto-degradation.[7][12] This approach not only degrades the oncogenic MDM2 protein but also indirectly stabilizes and activates p53, providing a powerful dual anti-cancer mechanism.[5][10]

Core Mechanism of Action: Induced MDM2 Self-Degradation

The canonical PROTAC mechanism involves forming a ternary complex between a target protein, the PROTAC, and an E3 ligase.[10][13] In the case of an MDM2 homo-PROTAC, the mechanism is distinct:

-

Dimerization: The PROTAC molecule consists of two MDM2-binding ligands connected by a chemical linker.[7] It simultaneously binds to two separate MDM2 molecules, forcing them into close proximity and inducing their dimerization.

-

Trans-Auto-ubiquitination: As an active E3 ligase, the induced proximity of two MDM2 molecules facilitates a trans-ubiquitination event. One MDM2 molecule in the dimer adds ubiquitin tags to lysine residues on the surface of the other MDM2 molecule.

-

Poly-ubiquitination: This process continues, leading to the formation of a poly-ubiquitin chain on the MDM2 protein. This chain acts as a recognition signal for the cellular degradation machinery.[4]

-

Proteasomal Degradation: The poly-ubiquitinated MDM2 is recognized and degraded by the 26S proteasome.[10][14]

-

p53 Stabilization: The degradation of MDM2 removes the primary negative regulator of p53. This leads to the stabilization and accumulation of p53, allowing it to exert its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][5]

Because the PROTAC molecule is released after inducing degradation, it can act catalytically to degrade multiple MDM2 proteins.[10][14]

Signaling Pathway Visualizations

// Flow {rank=same; MDM2_1; PROTAC; MDM2_2;} PROTAC -> Dimer:p1; MDM2_1 -> Dimer; MDM2_2 -> Dimer;

Dimer -> PolyUb [label="Trans-Auto-\nUbiquitination"]; Ub -> Dimer [style=dashed];

PolyUb -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Degradation -> p53; PROTAC -> PROTAC [label="Recycled", style=dashed, constraint=false, pos="e,1.5,1.5"]; } dot Caption: Catalytic cycle of MDM2 degradation induced by a homo-PROTAC.

Quantitative Data for PROTAC Characterization

While specific quantitative data for "this compound" is not publicly available in peer-reviewed literature, the efficacy of any PROTAC is characterized by several key parameters. These are typically determined using dose-response experiments in relevant cell lines.

| Parameter | Description | Typical Assay | Significance |

| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, Mass Spectrometry | Measures the potency of the degrader. A lower DC₅₀ indicates a more potent molecule. |

| Dₘₐₓ | The maximum percentage of protein degradation achievable at any PROTAC concentration. | Western Blot, In-Cell Western, Mass Spectrometry | Measures the efficacy of the degrader. A higher Dₘₐₓ (closer to 100%) is desirable. |

| Hook Effect | A phenomenon where degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes instead of productive ternary complexes. | Dose-Response Western Blot | Identifies the optimal concentration range for the PROTAC and provides insight into its mechanism. |

| t₁/₂ | The time required for the PROTAC to degrade 50% of the target protein at a specific concentration. | Time-Course Western Blot | Measures the kinetics of degradation. |

| IC₅₀ | The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation). | Cell Viability Assays (MTT, CellTiter-Glo) | Measures the functional cellular potency of the compound, which is a downstream consequence of degradation. |

Detailed Experimental Protocols

Characterizing an MDM2 degrader requires a suite of biochemical and cellular assays to confirm its mechanism of action.[8][9]

Protein Degradation Assay (Western Blot)

This is the most common method to directly measure the reduction in target protein levels.[15]

Objective: To quantify the dose-dependent degradation of MDM2 in cells treated with the PROTAC.

Methodology:

-

Cell Culture: Plate cancer cells with wild-type p53 and detectable MDM2 levels (e.g., SJSA-1, RS4;11) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the MDM2 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a fixed period (e.g., 18-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for MDM2 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensity using software like ImageJ. Normalize the MDM2 signal to the loading control signal. Plot the normalized MDM2 levels against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.

In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of its target.[]

Objective: To detect the formation of poly-ubiquitinated MDM2 in the presence of the PROTAC.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and purified MDM2.

-

PROTAC Addition: Add the MDM2 homo-PROTAC or vehicle control to the reaction mixture.

-

Initiation: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Detection: Analyze the reaction products by Western Blot using an anti-MDM2 antibody. A high-molecular-weight smear or ladder of bands above the unmodified MDM2 band indicates poly-ubiquitination.

Ternary Complex Formation Assay

This biophysical assay provides evidence that the PROTAC can successfully bridge two MDM2 molecules. An in-vitro pull-down assay is a common method.[17]

Objective: To confirm the PROTAC-dependent formation of an MDM2-MDM2 dimer.

Methodology:

-

Protein Preparation: Use two differentially tagged versions of recombinant MDM2 (e.g., His-tagged MDM2 and GST-tagged MDM2).

-

Incubation: Incubate His-MDM2 with the MDM2 PROTAC or vehicle control in binding buffer.

-

Pull-Down: Add GST-MDM2 and glutathione-sepharose beads to the mixture. The beads will bind the GST-MDM2.

-

Washing: Wash the beads several times to remove non-specific binders.

-

Elution & Detection: Elute the bound proteins from the beads and analyze by Western Blot using an anti-His antibody. A band for His-MDM2 will only appear in the PROTAC-treated sample, confirming that the PROTAC successfully "pulled down" the His-MDM2 by bridging it to the GST-MDM2 on the beads.

Conclusion

This compound represents a sophisticated therapeutic strategy that leverages the principles of targeted protein degradation to eliminate an oncoprotein. By inducing the self-destruction of MDM2, this homo-PROTAC achieves a dual effect: it removes the oncogenic E3 ligase and simultaneously liberates the p53 tumor suppressor. The methodologies outlined in this guide provide a framework for researchers to characterize the potency, efficacy, and mechanism of this and similar molecules, paving the way for their further development as next-generation cancer therapeutics.

References

- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. p53/MDM2 signaling pathway in aging, senescence and tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 17. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to PROTAC MDM2 Degrader-3: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC MDM2 Degrader-3, a novel proteolysis-targeting chimera designed to induce the degradation of the E3 ubiquitin ligase MDM2. The degradation of MDM2 leads to the stabilization of the tumor suppressor protein p53, representing a promising therapeutic strategy in oncology.

Core Concepts: PROTACs and the MDM2-p53 Axis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]

The p53 tumor suppressor plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[3] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[3] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[3][4] In many cancers, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.[5] Therefore, inhibiting the MDM2-p53 interaction to restore p53 function is a key therapeutic strategy. PROTACs that target MDM2 for degradation offer a novel approach to robustly activate the p53 pathway.

This compound: Structure and Chemical Properties

This compound is a synthetic molecule designed to specifically induce the degradation of MDM2. Its structure comprises a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase.

Chemical Structure

-

IUPAC Name: 2-[2-[2-[2-[2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-[4-[(4S,5R)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetate[6]

-

Molecular Formula: C₇₂H₇₈Cl₄N₈O₁₅[6]

-

CAS Number: 2249750-23-8[6]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 1437.2 g/mol | [6] |

| XLogP3 | 9.9 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 23 | [6] |

| Rotatable Bond Count | 25 | [6] |

| Exact Mass | 1434.434075 Da | [6] |

| Monoisotopic Mass | 1434.434075 Da | [6] |

| Topological Polar Surface Area | 230 Ų | [6] |

| Heavy Atom Count | 99 | [6] |

| Formal Charge | 0 | [6] |

| Complexity | 2520 | [6] |

Mechanism of Action

This compound functions by inducing the selective degradation of MDM2 protein. This process is initiated by the formation of a ternary complex between this compound, the MDM2 protein, and a recruited E3 ubiquitin ligase.

References

- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. MDM2 inhibits p300-mediated p53 acetylation and activation by forming a ternary complex with the two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Role of PROTAC MDM2 Degrader-3 in p53 Pathway Activation: A Technical Guide

Disclaimer: As of November 2025, detailed experimental data and specific protocols for the molecule identified as "PROTAC MDM2 Degrader-3" (CAS No. 2249750-23-8) are not extensively available in the public scientific literature. The information appears to be primarily contained within patent literature, such as CN108610333A. This guide, therefore, provides a comprehensive framework based on the established principles of PROTAC technology and the known biology of the MDM2-p53 pathway. The experimental protocols and data tables are representative examples of how such a molecule would be characterized.

Introduction: The MDM2-p53 Axis and Targeted Protein Degradation

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair, earning it the moniker "guardian of the genome." In many cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by its primary negative regulator, the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2). MDM2 binds to p53, inhibiting its transcriptional activity and, crucially, targeting it for ubiquitination and subsequent degradation by the proteasome.[1] This creates a negative feedback loop, as p53 itself can induce the transcription of the MDM2 gene.[2]

Targeting the MDM2-p53 interaction to unleash the therapeutic potential of wild-type p53 has been a long-standing goal in oncology.[3] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that moves beyond simple inhibition. PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[4][5] They consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[5] By forming a ternary complex between the target protein and an E3 ligase, a PROTAC facilitates the ubiquitination of the target, marking it for destruction by the 26S proteasome.

This compound is a molecule designed to specifically degrade the MDM2 protein. By eliminating MDM2, this PROTAC aims to prevent the degradation of p53, leading to its accumulation, stabilization, and the activation of its downstream tumor-suppressive signaling pathways.

Core Mechanism of this compound

This compound is composed of a potent MDM2 inhibitor, a linker, and a ligand for an E3 ubiquitin ligase. Its mechanism of action involves inducing the degradation of MDM2 itself. This circumvents the feedback loop where p53 activation would lead to increased MDM2 production.

The anticipated sequence of events is as follows:

-

Cellular Entry: The PROTAC molecule permeates the cell membrane.

-

Ternary Complex Formation: The PROTAC simultaneously binds to the MDM2 protein (via its MDM2 inhibitor warhead) and an E3 ubiquitin ligase (via its E3 ligase ligand).

-

Ubiquitination: Within the proximity induced by the ternary complex, the recruited E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of the MDM2 protein.

-

Proteasomal Degradation: The poly-ubiquitinated MDM2 is recognized and degraded by the 26S proteasome.

-

p53 Stabilization and Activation: With MDM2 levels significantly reduced, p53 is no longer targeted for degradation. It accumulates in the nucleus, where it can act as a transcription factor.

-

Pathway Activation: Activated p53 induces the transcription of target genes such as CDKN1A (p21) and PUMA, leading to cell cycle arrest and apoptosis, respectively.

Quantitative Analysis of this compound Activity

The efficacy of an MDM2 degrader is assessed by quantifying its ability to degrade MDM2 and subsequently activate p53 signaling. Key parameters include the DC₅₀ (concentration for 50% degradation) and EC₅₀ (concentration for 50% maximal effect on a downstream marker).

Table 1: Representative Efficacy Data for an MDM2 PROTAC (Note: Data for this compound is not publicly available. This table is illustrative.)

| Parameter | Assay Type | Cell Line | Value |

| MDM2 Degradation | |||

| DC₅₀ (Degradation) | Western Blot | RS4;11 (p53-WT Leukemia) | N/A |

| Dₘₐₓ (% Degradation) | Western Blot | RS4;11 (p53-WT Leukemia) | N/A |

| p53 Pathway Activation | |||

| p53 Accumulation EC₅₀ | Western Blot | RS4;11 (p53-WT Leukemia) | N/A |

| p21 Induction EC₅₀ | Western Blot / qPCR | RS4;11 (p53-WT Leukemia) | N/A |

| Antiproliferative Activity | |||

| GI₅₀ (Growth Inhibition) | Cell Viability Assay | RS4;11 (p53-WT Leukemia) | N/A |

| GI₅₀ (Growth Inhibition) | SJSA-1 (MDM2-amp Osteosarcoma) | N/A | |

| GI₅₀ (Growth Inhibition) | HCT116 p53-/- (p53-null Colon) | N/A |

Key Experimental Protocols

Characterizing the activity of this compound requires a suite of cellular and biochemical assays. Below are representative, generalized protocols.

Western Blot for MDM2 Degradation and p53/p21 Accumulation

This assay directly measures changes in protein levels following treatment.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11, SJSA-1) at a suitable density. Allow them to adhere overnight. Treat with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH, β-Actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize bands using a digital imager or film.

-

Quantification: Densitometry analysis is performed to quantify protein levels relative to the loading control and vehicle-treated samples.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This assay can provide evidence of the PROTAC-induced interaction between MDM2 and the recruited E3 ligase.

Methodology:

-

Cell Treatment: Treat cells with this compound, a negative control, and a vehicle control for a short duration (e.g., 1-2 hours) to capture the ternary complex before degradation occurs. It is often necessary to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the complex.

-

Lysis: Lyse cells in a non-denaturing IP lysis buffer.

-

Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the recruited E3 ligase (or a tag if it's overexpressed) overnight at 4°C.

-

Bead Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads multiple times with IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blot using an antibody against MDM2. The presence of an MDM2 band in the sample immunoprecipitated with the E3 ligase antibody indicates the formation of the ternary complex.

p53-Responsive Reporter Assay

This functional assay measures the transcriptional activity of p53.

Methodology:

-

Cell Line: Use a cell line (e.g., HCT116, A549) stably transfected with a reporter plasmid. This plasmid contains a p53-responsive element (e.g., from the CDKN1A promoter) driving the expression of a reporter gene, such as luciferase or GFP.

-

Treatment: Plate the reporter cells and treat them with a dose-response range of this compound for an appropriate time (e.g., 16-24 hours).

-

Lysis and Reporter Measurement:

-

For Luciferase: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

-

For GFP: Measure GFP fluorescence using a plate reader or flow cytometer.

-

-

Data Analysis: Normalize the reporter signal to cell viability (measured in a parallel plate) and calculate the fold-activation relative to the vehicle-treated control. An EC₅₀ value for p53 transcriptional activation can then be determined.

Summary and Future Directions

This compound is designed to leverage the power of targeted protein degradation to eliminate MDM2, a key negative regulator of the p53 tumor suppressor. By degrading MDM2, this molecule is expected to cause robust stabilization and activation of p53, leading to potent anti-tumor effects in cancers harboring wild-type p53. The characterization of such a molecule requires rigorous quantitative analysis of protein degradation and pathway activation, utilizing assays like Western blotting, co-immunoprecipitation, and functional reporter systems. As more data on specific MDM2 degraders becomes publicly available, a clearer picture of their therapeutic potential and precise mechanisms of action will emerge, paving the way for a new class of p53-activating cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. 美国GlpBio - this compound | Cas# 2249750-23-8 [glpbio.cn]

- 4. 美国GlpBio - BI-167107 | Cas# 1202235-68-4 [glpbio.cn]

- 5. p53 and MDM2 proteins-interaction-inhibitor (chiral)|939981-37-0|p53 and MDM2 proteins-interaction-inhibitor (chiral)|MDM-2/p53 [med-life.cn]

In-Depth Technical Guide: PROTAC MDM2 Degrader-3 E3 Ligase Recruitment Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This technical guide focuses on PROTAC MDM2 Degrader-3, a molecule designed to induce the degradation of Mouse double minute 2 homolog (MDM2). MDM2 is a critical negative regulator of the p53 tumor suppressor and is overexpressed in many human cancers. By degrading MDM2, p53 levels can be restored, leading to the reactivation of its tumor-suppressive functions. A key aspect of any PROTAC is its specificity in recruiting an E3 ligase to the target protein. This document will delve into the E3 ligase recruitment specificity of this compound, its mechanism of action, and the experimental protocols used to characterize its activity.

While the specific E3 ligase recruited by the commercially available "this compound" (CAS 2249750-23-8) is not explicitly disclosed in publicly available datasheets, the underlying patent CN108610333A describes a method for inducing the self-degradation of MDM2 using PROTACs. This guide draws upon the general principles of PROTAC design and the known mechanisms of similar MDM2 degraders to provide a comprehensive overview. It is widely recognized that MDM2-targeting PROTACs can recruit various E3 ligases, with Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most common.[1][2] Some PROTACs even leverage MDM2 itself as the E3 ligase to degrade other proteins of interest.[1][2][3][4][5]

Mechanism of Action

This compound effectuates the degradation of MDM2 through the formation of a ternary complex, bringing together the MDM2 protein and a specific E3 ubiquitin ligase. The MDM2-binding moiety of the PROTAC is typically a derivative of a known MDM2 inhibitor, such as a nutlin analog.[1][2][3] This component docks into the p53-binding pocket of MDM2. The other end of the PROTAC molecule binds to the recruited E3 ligase. This induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the MDM2 protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the MDM2 protein.

dot

References

- 1. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]

- 3. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Ternary Complex Formation of PROTAC MDM2 Degraders

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the formation of the ternary complex between a PROTAC MDM2 degrader, the MDM2 E3 ubiquitin ligase, and a target protein. The core of this guide focuses on the principles and methodologies used to characterize this critical step in the mechanism of action for this class of targeted protein degraders.

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] A PROTAC accomplishes this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2]

This guide will use a well-characterized nutlin-based PROTAC as a representative example to illustrate the key concepts and experimental approaches. Nutlin-3 is a potent inhibitor of the MDM2-p53 interaction.[3][4] In the context of PROTACs, a nutlin derivative can be used as the MDM2-binding moiety. These PROTACs can be designed to either degrade MDM2 itself (homo-PROTACs) or to use MDM2 as the E3 ligase to degrade other POIs.[3][5] The formation and stability of the POI-PROTAC-MDM2 ternary complex are critical determinants of the efficiency of protein degradation.[6]

Data Presentation

The following tables summarize key quantitative data for a representative nutlin-based PROTAC designed to degrade a target protein of interest (POI) by recruiting the MDM2 E3 ligase.

| Binding Affinities (Binary Interactions) | |

| Interaction | Dissociation Constant (Kd) |

| PROTAC <-> MDM2 | 50 nM |

| PROTAC <-> POI | 100 nM |

| Ternary Complex Formation | |

| Parameter | Value |

| Ternary Complex Kd (POI-PROTAC-MDM2) | 10 nM |

| Cooperativity (α) | 5 |

| Cellular Degradation Activity | |

| Parameter | Value |

| DC50 (Concentration for 50% degradation) | 25 nM |

| Dmax (Maximum degradation) | >90% |

Signaling Pathways and Mechanism of Action

The canonical p53-MDM2 signaling pathway is a critical regulator of cell cycle arrest and apoptosis.[7] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function.[4]

A PROTAC that recruits MDM2 to a different POI can have a dual mechanism of action. Firstly, it induces the degradation of the POI. Secondly, by occupying the p53-binding pocket on MDM2, the nutlin-based moiety of the PROTAC can prevent the degradation of p53, leading to its accumulation and the activation of downstream tumor-suppressive pathways.[7]

References

- 1. o2hdiscovery.co [o2hdiscovery.co]

- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. scienceopen.com [scienceopen.com]

- 6. portlandpress.com [portlandpress.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Effects of PROTAC MDM2 Degrader-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism and expected downstream signaling effects of PROTAC MDM2 Degrader-3. This molecule belongs to a class of targeted protein degraders known as Proteolysis Targeting Chimeras (PROTACs), which are engineered to specifically eliminate a protein of interest from the cell. In this case, the target is Mouse Double Minute 2 Homolog (MDM2), a critical negative regulator of the p53 tumor suppressor.

The degradation of MDM2 is a promising therapeutic strategy in oncology, particularly for cancers that retain wild-type p53. By removing MDM2, this compound is designed to unleash the potent tumor-suppressive functions of p53.

Core Mechanism of Action

PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] this compound consists of three key components: a ligand that binds to MDM2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[2] The mechanism unfolds as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to both MDM2 and an E3 ligase (e.g., Cereblon or VHL), bringing them into close proximity to form a ternary complex.[3][4]

-

Ubiquitination: This proximity allows the E3 ligase to efficiently transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the MDM2 protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a tag, marking MDM2 for recognition and subsequent degradation by the 26S proteasome.[3]

-

PROTAC Recycling: After the degradation of MDM2, the PROTAC is released and can engage another MDM2 protein, acting catalytically to induce further degradation.[1]

This "event-driven" pharmacology distinguishes PROTACs from traditional inhibitors, which require sustained high occupancy to be effective.

Primary Downstream Signaling Effect: p53 Stabilization and Activation

MDM2 is the principal E3 ligase for p53, targeting it for ubiquitination and proteasomal degradation.[5][6] In unstressed cells, MDM2 and p53 exist in an autoregulatory feedback loop where p53 transcriptionally upregulates MDM2, which in turn keeps p53 levels low.[7][8]

By degrading MDM2, the PROTAC effectively breaks this loop. The removal of MDM2 prevents p53 ubiquitination, leading to the rapid accumulation and stabilization of the p53 protein.[3][9] This elevated level of active p53 can then translocate to the nucleus and act as a transcription factor, initiating a cascade of downstream events aimed at preventing the proliferation of potentially damaged cells.[3][10]

Key Cellular Outcomes and Measurable Biomarkers

The activation of p53 signaling culminates in several key anti-tumor outcomes. These effects can be quantified through various cellular and molecular assays.

-

Cell Cycle Arrest: Activated p53 strongly induces the expression of cyclin-dependent kinase inhibitor 1 (p21/CDKN1A).[7] p21 inhibits cyclin-CDK complexes, primarily CDK2/E, leading to a halt in cell cycle progression at the G1/S transition. This provides time for the cell to repair DNA damage before replication.

-

Apoptosis (Programmed Cell Death): If cellular damage is too severe to be repaired, p53 triggers apoptosis by upregulating the expression of pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA.[9] These proteins permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of the caspase cascade.

-

DNA Repair: p53 can also activate genes involved in DNA repair pathways, such as GADD45 (Growth Arrest and DNA Damage-inducible 45).[3]

Quantitative Data Summary

The following table summarizes the expected quantitative changes in key protein biomarkers following treatment with an effective dose of this compound in a p53 wild-type cancer cell line. Note: These are representative values, and actual results will vary based on the cell line, dose, and time point.

| Protein Biomarker | Expected Change in Protein Level | Rationale |

| MDM2 | >80% Decrease | Direct degradation by the PROTAC. |

| p53 | 2 to 10-fold Increase | Stabilization due to the absence of MDM2-mediated degradation.[3] |

| p21 (CDKN1A) | Significant Increase | Transcriptional upregulation by stabilized p53. |

| PUMA | Significant Increase | Transcriptional upregulation by stabilized p53. |

| Cleaved Caspase-3 | Increase | Activation of the apoptotic cascade downstream of p53. |

Detailed Experimental Protocols

To assess the downstream effects of this compound, standard molecular and cell biology techniques are employed.

This method is used to quantify changes in the levels of MDM2, p53, and downstream target proteins like p21.

-

Cell Culture and Treatment: Plate p53 wild-type cancer cells (e.g., MCF-7, A549) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Cell Lysis: Aspirate media, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and incubate on ice for 30 minutes with periodic vortexing.

-

Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-MDM2, anti-p53, anti-p21, anti-β-actin) overnight at 4°C. Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of target proteins to a loading control (e.g., β-actin).

This assay measures the impact of MDM2 degradation on cancer cell proliferation and survival.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound. Treat the cells and include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Reagent Addition (for MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours until a purple precipitate is visible. Add 100 µL of solubilization solution (e.g., DMSO or a detergent solution) and incubate for 15 minutes with shaking to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 or GI50 value.

References

- 1. scienceopen.com [scienceopen.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

- 4. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. apexbt.com [apexbt.com]

- 7. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Accelerated MDM2 auto-degradation induced by DNA-damage kinases is required for p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PROTAC MDM2 Degraders: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. This approach offers a distinct advantage over traditional inhibitors, as it can eliminate the entire target protein rather than just blocking its active site. One compelling target for this technology is the Mouse double minute 2 homolog (MDM2), an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.

This technical guide provides an in-depth overview of the preclinical research findings for PROTAC-mediated MDM2 degradation. While a specific compound designated "PROTAC MDM2 Degrader-3" is commercially available, its detailed preclinical data is not extensively published in the peer-reviewed literature. Therefore, to provide a comprehensive and data-rich analysis, this document will focus on the preclinical findings of well-characterized and potent MDM2 PROTAC degraders, such as MD-224 and MD-265 , as representative examples of this class of molecules. The data presented herein is collated from publicly available research and serves to illustrate the typical preclinical profile of a potent MDM2 degrader.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

A PROTAC MDM2 degrader is a heterobifunctional molecule composed of three key components: a ligand that binds to MDM2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). The PROTAC molecule facilitates the formation of a ternary complex between MDM2 and the recruited E3 ligase. This proximity induces the E3 ligase to polyubiquitinate MDM2, marking it for degradation by the 26S proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.

Figure 1: Signaling pathway of PROTAC-mediated MDM2 degradation and p53 activation.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for the representative MDM2 degraders, MD-224 and MD-265.

In Vitro Activity

| Compound | Cell Line | Assay Type | IC50 (nM) | Notes |

| MD-224 | RS4;11 (ALL) | Cell Growth Inhibition | 1.5 | Potent inhibition in a p53 wild-type leukemia cell line. |

| MD-224 | MV4;11 (AML) | Cell Growth Inhibition | Low nM | Effective in another p53 wild-type leukemia cell line. |

| MD-265 | RS4;11 (ALL) | Cell Growth Inhibition | 0.7 | Highly potent, showing sub-nanomolar activity. |

| MD-265 | Primary AML Samples | Cell Death (ex-vivo) | Median IC50 = 0.12 nM | Demonstrates high potency in patient-derived samples. |

In Vivo Efficacy

| Compound | Animal Model | Dosing Schedule | Outcome |

| MD-224 | RS4;11 Xenograft (Mice) | 25 mg/kg, IV, every other day | Complete and durable tumor regression. |

| MD-265 | RS4;11 Xenograft (Mice) | Weekly IV administration | Complete and persistent tumor regression and improved long-term survival. |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PROTAC MDM2 degraders.

In Vitro Degradation Assay (Western Blot)

This assay is used to quantify the degradation of the target protein (MDM2) following treatment with the PROTAC.

Methodology:

-

Cell Culture: Plate cancer cells (e.g., RS4;11) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the PROTAC MDM2 degrader (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the MDM2 and p53 band intensities to the loading control. Calculate the percentage of MDM2 degradation relative to the vehicle-treated control.

Figure 2: Experimental workflow for the in vitro degradation assay (Western Blot).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the PROTAC.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC MDM2 degrader for 72 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 3: Experimental workflow for the cell viability (MTT) assay.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the PROTAC MDM2 degrader in a living organism.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million RS4;11 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the PROTAC MDM2 degrader (e.g., MD-224 at 25 mg/kg) via the appropriate route (e.g., intravenous injection) according to a defined schedule. The control group receives the vehicle.

-

Efficacy Assessment:

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like MDM2 and p53 levels).

-

-

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Figure 4: Experimental workflow for an in vivo xenograft study.

Conclusion

The preclinical data for representative PROTAC MDM2 degraders like MD-224 and MD-265 demonstrate a promising therapeutic profile. These molecules induce rapid and potent degradation of MDM2 at nanomolar concentrations, leading to robust p53 activation and potent anti-proliferative effects in cancer cells with wild-type p53. Furthermore, in vivo studies have shown that these degraders can achieve complete and durable tumor regression in xenograft models at well-tolerated doses. This body of evidence strongly supports the continued development of PROTAC MDM2 degraders as a novel and effective therapeutic strategy for the treatment of various cancers. The detailed protocols and data presented in this guide offer a framework for the evaluation and advancement of this exciting class of targeted protein degraders.

PROTAC MDM2 Degrader-3: An In-Depth Technical Guide to a Novel Cancer Therapeutic Strategy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of pathogenic proteins. This technical guide focuses on PROTAC MDM2 Degrader-3 and related molecules, which are engineered to selectively eliminate the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. By degrading MDM2, these PROTACs aim to restore p53's tumor-suppressive functions, including cell cycle arrest and apoptosis, offering a promising therapeutic avenue for various cancers. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways involved in the activity of MDM2-targeting PROTACs, with a particular focus on the well-characterized degrader MD-224 as an exemplary case study.

Introduction: The Rationale for Targeting MDM2 with PROTACs

The tumor suppressor protein p53 plays a critical role in preventing cancer formation.[1] In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of its primary endogenous inhibitor, MDM2. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, thereby abrogating its ability to control cell growth and induce apoptosis.[2]

Traditional therapeutic strategies have focused on developing small molecule inhibitors that block the MDM2-p53 interaction. However, these inhibitors often face limitations, including the potential for drug resistance and a feedback loop where p53 activation can lead to increased MDM2 expression.[3]

PROTAC technology offers a distinct and potentially more robust mechanism of action. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (in this case, MDM2), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[2] This tripartite complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]

This compound is a molecule designed based on this principle, consisting of a potent MDM2 inhibitor, a linker, and a ligand for an E3 ubiquitin ligase.[4] By specifically targeting MDM2 for degradation, it aims to achieve a sustained stabilization and activation of p53, leading to potent anti-tumor effects.

Mechanism of Action

The therapeutic potential of this compound stems from its ability to hijack the cell's own protein disposal machinery to eliminate MDM2. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to MDM2 and an E3 ubiquitin ligase (e.g., Cereblon), forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the MDM2 protein.

-

Proteasomal Degradation: The poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome.

-

p53 Stabilization and Activation: The degradation of MDM2 leads to the accumulation and activation of the p53 tumor suppressor protein.

-

Induction of Apoptosis: Activated p53 translocates to the nucleus and induces the transcription of target genes that promote cell cycle arrest and apoptosis, ultimately leading to the death of cancer cells.

Quantitative Data and In Vitro/In Vivo Efficacy

Due to the limited public availability of specific quantitative data for "this compound," this section will focus on the well-documented and highly potent MDM2 degrader, MD-224 , as a representative example.

In Vitro Activity

MD-224 has demonstrated potent and selective activity against cancer cell lines with wild-type p53.

| Compound | Cell Line | Assay Type | IC50 (nM) | DC50 (nM) | Reference(s) |

| MD-224 | RS4;11 (ALL) | Cell Growth Inhibition | 1.5 | <1 (for MDM2 degradation) | [5][6] |

| MOLM-13 (AML) | Cell Growth Inhibition | 4.4 | Not Reported | [5] | |

| MV4-11 (AML) | Cell Growth Inhibition | 7.9 | Not Reported | [5] | |

| OCI-AML3 (AML) | Cell Growth Inhibition | 33.1 | Not Reported | [5] | |

| KT-253 | RS4;11 (ALL) | Cell Growth Inhibition | 0.3 | 0.4 (for MDM2 degradation) | [6] |

ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia

MD-224 induces rapid degradation of MDM2 at concentrations below 1 nM in human leukemia cells.[5] This leads to a concurrent accumulation of p53 protein in a dose-dependent manner.[1] Furthermore, MD-224 has been shown to be significantly more potent than the corresponding MDM2 inhibitor (MI-1061) in inducing apoptosis.[5]

In Vivo Efficacy

The anti-tumor activity of MD-224 has been evaluated in a xenograft mouse model using RS4;11 human leukemia cells.

| Compound | Animal Model | Dosing | Outcome | Reference(s) |

| MD-224 | RS4;11 Xenograft (mice) | 25 mg/kg, Intravenous | Complete and durable tumor regression | [5][7] |

| Homo-PROTAC 11a-1 | A549 Xenograft (nude mice) | Not Specified | Potent in vivo antitumor activity | [8] |

A single intravenous dose of MD-224 was sufficient to induce significant and prolonged MDM2 degradation in the tumor tissue, leading to a sustained activation of the p53 pathway.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PROTAC MDM2 degraders.

Western Blot Analysis for MDM2 Degradation

Objective: To determine the dose- and time-dependent degradation of MDM2 protein following treatment with a PROTAC.

Materials:

-

Cancer cell line (e.g., RS4;11)

-

PROTAC MDM2 degrader (e.g., MD-224)

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-MDM2, anti-p53, anti-p21, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time points (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-MDM2) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of the PROTAC on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line

-

PROTAC MDM2 degrader

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control for cell death.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Reagent Addition:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

-

For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9][10]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To provide evidence for the formation of the ternary complex (PROTAC-MDM2-E3 ligase) in cells.

Materials:

-

Cancer cell line

-

PROTAC MDM2 degrader

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-E3 ligase)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as described above)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short period (e.g., 1-2 hours). Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-MDM2) to form an antibody-antigen complex. Add Protein A/G magnetic beads to capture the complex.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the captured proteins from the beads using an elution buffer or by boiling in sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the components of the expected ternary complex (e.g., anti-E3 ligase and anti-MDM2). An increased signal for the E3 ligase in the MDM2 immunoprecipitate from PROTAC-treated cells compared to the control would indicate the formation of the ternary complex.[11][12][13]

Signaling Pathways and Experimental Workflows

The p53 Signaling Pathway Reactivated by MDM2 Degradation

The degradation of MDM2 by a PROTAC leads to the stabilization and activation of p53, which in turn orchestrates a complex signaling cascade resulting in tumor suppression.

Experimental Workflow for PROTAC MDM2 Degrader Evaluation

A typical workflow for the preclinical evaluation of a novel PROTAC MDM2 degrader involves a series of in vitro and in vivo experiments.

Conclusion and Future Perspectives

PROTAC MDM2 degraders represent a highly promising class of anti-cancer therapeutics. By leveraging the cell's natural protein degradation machinery, these molecules can achieve potent and sustained elimination of MDM2, leading to robust activation of the p53 tumor suppressor pathway. The data for exemplary molecules like MD-224 demonstrate the potential for low nanomolar efficacy in vitro and complete tumor regression in vivo.

Future research in this area will likely focus on the development of orally bioavailable MDM2 degraders, the exploration of their efficacy in a broader range of cancer types, and the investigation of potential resistance mechanisms. Furthermore, the dual-action potential of some MDM2-based PROTACs, which can degrade other oncoproteins while simultaneously stabilizing p53, opens up exciting new avenues for combination therapies and for tackling cancers with complex driver mutations. As our understanding of the intricacies of PROTAC design and the ubiquitin-proteasome system deepens, we can expect the development of even more potent and selective MDM2 degraders with significant clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC degraders with ligands recruiting MDM2 E3 ubiquitin ligase: an updated perspective – ScienceOpen [scienceopen.com]

- 4. This compound, 2249750-23-8 | BroadPharm [broadpharm.com]

- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PROTAC MDM2 Degrader-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, facilitating the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system.[1][2][3] PROTAC MDM2 Degrader-3 is a heterobifunctional molecule designed to selectively target the Mouse double minute 2 homolog (MDM2) protein for degradation.[4][5] MDM2 is a critical negative regulator of the p53 tumor suppressor protein.[1][6] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions and promoting unchecked cell proliferation.[1][6]

Unlike traditional inhibitors that merely block the MDM2-p53 interaction, this compound recruits an E3 ubiquitin ligase to MDM2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][7] This mechanism not only prevents the inhibition of p53 but removes the MDM2 protein entirely, leading to a robust and sustained activation of p53 and its downstream pathways, including cell cycle arrest and apoptosis.[1][8] These application notes provide detailed protocols for the use of this compound in a cell culture setting to evaluate its efficacy and mechanism of action.

Signaling Pathway of this compound

The mechanism of action of this compound is centered on the disruption of the MDM2-p53 autoregulatory feedback loop. Under normal physiological conditions, MDM2 binds to p53, promoting its ubiquitination and targeting it for proteasomal degradation, thus keeping p53 levels low.[1][9] The PROTAC introduces a novel mechanism where it forms a ternary complex between MDM2 and an E3 ligase. This proximity induces the polyubiquitination of MDM2 itself, marking it for degradation. The subsequent decrease in cellular MDM2 levels leads to the stabilization and accumulation of p53, which can then exert its tumor-suppressive functions.[1][2]

Quantitative Data Summary

The efficacy of PROTAC MDM2 degraders can be quantified by their ability to induce degradation (DC50) and inhibit cell growth (IC50). The table below presents representative data for a well-characterized MDM2 degrader, MD-224, to illustrate typical potency.

| Compound | Cell Line | p53 Status | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation |

| MD-224 | RS4;11 | Wild-Type | <1 | >95 | 1.5 | [10] |

| MD-224 | MOLM-13 | Wild-Type | N/A | N/A | 5.2 | [11] |

| MD-222 | RS4;11 | Wild-Type | ~10 | >90 | 8.2 | [11] |

| YX-02-030 | MDA-MB-231 | Mutant | N/A | N/A | 4.0-5.3 µM | [12] |

Note: DC50 is the concentration required to induce 50% of maximum degradation. Dmax is the maximum percentage of degradation observed. IC50 is the concentration required to inhibit cell growth by 50%. Data for specific lots of this compound should be generated empirically.

Experimental Protocols

The following protocols provide a framework for evaluating the cellular activity of this compound.

General Experimental Workflow

The overall process for evaluating the PROTAC involves cell culture, treatment, and subsequent analysis of protein levels and cellular phenotypes.

Cell Culture and Seeding

-

Cell Line Selection : Choose appropriate human cancer cell lines. It is recommended to use a pair of cell lines with different p53 statuses, for example, RS4;11 (p53 wild-type) and MDA-MB-468 (p53 mutant), to assess p53-dependent effects.[11]

-

Culture Conditions : Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding :

-

For Western Blotting : Seed 2 x 10^5 to 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

For Cell Viability Assays : Seed 5,000 to 10,000 cells per well in 96-well plates and allow them to adhere overnight.

-

Preparation and Treatment with this compound

-

Stock Solution : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[4] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions : On the day of the experiment, prepare serial dilutions of the PROTAC from the stock solution in the complete cell culture medium. A typical concentration range for initial screening is 0.1 nM to 10 µM. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment : Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) group.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of MDM2 and assess the stabilization of p53.

-

Incubation : Treat cells as described above for various time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis : After incubation, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation : Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer : Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MDM2, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Cell Viability Assay (MTT or MTS)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Treatment : Treat cells seeded in 96-well plates with a range of this compound concentrations for 48 to 72 hours.

-

Reagent Addition : Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

-

Measurement : For MTT, add solubilization solution. For MTS, no solubilization is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Conclusion

This compound offers a potent mechanism for targeting MDM2-overexpressing cancers.[6] By inducing the degradation of MDM2, it effectively reactivates the p53 tumor suppressor pathway, leading to cancer cell death.[1][[“]] The protocols outlined in these application notes provide a robust framework for researchers to investigate the efficacy, potency, and mechanism of action of this and other MDM2-targeting PROTACs in a preclinical setting. Careful execution of these cell-based assays is crucial for advancing our understanding and development of this promising class of anti-cancer therapeutics.

References

- 1. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

- 2. MDM2-Based Proteolysis-Targeting Chimeras (PROTACs): An Innovative Drug Strategy for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 2249750-23-8 | BroadPharm [broadpharm.com]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. m.youtube.com [m.youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Simple Structural Modifications Converting a Bona Fide MDM2 PROTAC Degrader into a Molecular Glue Molecule: A Cautionary Tale in the Design of PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeted MDM2 degradation reveals a new vulnerability for p53 inactivated triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

Application Notes and Protocols for PROTAC MDM2 Degrader-3 In Vitro Degradation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1] PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]

Mouse double minute 2 homolog (MDM2) is an E3 ubiquitin ligase that plays a critical role in regulating the tumor suppressor protein p53.[3] MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thereby acting as a key negative regulator of p53's tumor-suppressive functions.[3][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53 activity.[3]

PROTAC MDM2 Degrader-3 is a PROTAC designed to induce the degradation of the MDM2 protein.[5][6][7][] By degrading MDM2, this PROTAC aims to stabilize and activate p53, restoring its ability to induce cell cycle arrest and apoptosis in cancer cells.[9] This document provides detailed application notes and protocols for setting up an in vitro degradation assay to evaluate the activity of this compound.

Signaling Pathway

The MDM2-p53 signaling pathway is a critical axis in cancer biology. Under normal cellular conditions, MDM2 keeps p53 levels low. Upon cellular stress, this interaction is disrupted, leading to p53 accumulation and activation of downstream target genes that control cell fate. This compound intervenes in this pathway by inducing the degradation of MDM2, thereby preventing the degradation of p53.

Caption: MDM2-p53 pathway and PROTAC intervention.

Experimental Workflow

The general workflow for assessing the in vitro degradation of MDM2 by this compound involves cell culture, treatment with the PROTAC, cell lysis, and subsequent protein analysis by Western blotting.

Caption: In vitro MDM2 degradation assay workflow.

Data Presentation